molecular formula C21H26N4O6 B10985088 3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

Cat. No.: B10985088
M. Wt: 430.5 g/mol
InChI Key: MBCCZOFUTIAQSN-UHFFFAOYSA-N
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Description

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, an imidazolidinyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the imidazolidinyl group, and the pyrrolidinyl group. Common synthetic routes may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Imidazolidinyl Group: This step often involves the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Formation of Pyrrolidinyl Group: This can be synthesized through the cyclization of γ-aminobutyric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the imidazolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZODIOXOL-5-YL)-2-PROPANOL: Shares the benzodioxole moiety but differs in the functional groups attached.

    3-(1,3-BENZODIOXOL-5-YL)-1-PHENYL-2-PROPEN-1-ONE: Contains a similar benzodioxole structure but has a different core structure.

Uniqueness

3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE is unique due to its combination of the benzodioxole, imidazolidinyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

InChI

InChI=1S/C21H26N4O6/c26-18(22-8-2-10-24-9-1-3-19(24)27)7-5-15-20(28)25(21(29)23-15)12-14-4-6-16-17(11-14)31-13-30-16/h4,6,11,15H,1-3,5,7-10,12-13H2,(H,22,26)(H,23,29)

InChI Key

MBCCZOFUTIAQSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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